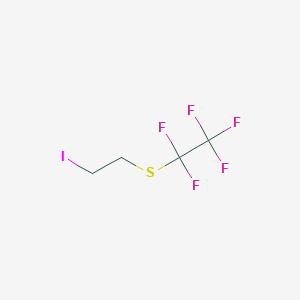

1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane

Beschreibung

1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane is a fluorinated organoiodine compound characterized by a pentafluoroethyl backbone substituted with a 2-iodoethylsulfanyl (-SCH2CH2I) group. Its molecular formula is C4H3F5IS, with a molecular weight of 306.03 g/mol (estimated). The ethylsulfanyl group introduces sulfur-based nucleophilicity, while the iodine atom serves as a leaving group in substitution reactions.

Eigenschaften

IUPAC Name |

1,1,1,2,2-pentafluoro-2-(2-iodoethylsulfanyl)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F5IS/c5-3(6,7)4(8,9)11-2-1-10/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEOBCJEDZGXIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)SC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F5IS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023149 | |

| Record name | 1,1,1,2,2-Pentafluoro-2-[(2-iodoethyl)sulfanyl]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206523-87-6 | |

| Record name | 1,1,1,2,2-Pentafluoro-2-[(2-iodoethyl)thio]ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2-Pentafluoro-2-[(2-iodoethyl)sulfanyl]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane, commonly referred to as pentafluoroethyl iodide, is a fluorinated compound with significant interest in various fields including medicinal chemistry and materials science. Its unique structure and properties make it a candidate for biological activity studies.

- Molecular Formula : C₂F₅I

- Molecular Mass : 245.92 g/mol

- CAS Registry Number : 354-64-3

- InChIKey : UXPOJVLZTPGWFX-UHFFFAOYSA-N

Biological Activity Overview

Research on the biological activity of pentafluoroethyl iodide is limited but suggests potential applications in antimicrobial and anticancer therapies. The compound's fluorinated nature may contribute to its biological effectiveness through enhanced lipophilicity and reactivity.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of iodine in organic compounds often correlates with increased antibacterial activity against various pathogens. The specific mechanisms by which pentafluoroethyl iodide exerts its antimicrobial effects remain under investigation.

Anticancer Activity

Fluorinated compounds are known to interact with biological targets such as enzymes and receptors involved in cancer progression. While specific studies on pentafluoroethyl iodide are scarce, related compounds have demonstrated the ability to inhibit cell proliferation in cancer cell lines.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study involving structurally similar halogenated compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 62.5 µg/mL to 125 µg/mL for various derivatives .

- Antitumor Potential : Research on fluorinated alkyl compounds has indicated that they may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, fluorinated ethyl sulfides have shown promise in inhibiting growth in HeLa and A549 cell lines .

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties and applications, 1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane is compared to structurally related fluorinated compounds:

Fluorinated Ethers

1,1,1,2,2-Pentafluoro-2-(perfluoroethoxy)ethane

- Structure : Replaces the iodoethylsulfanyl group with a perfluoroethoxy (-OC2F5) moiety.

- Applications : Used in near-infrared fluorescence probes for enzyme-activated imaging (e.g., cleavage by neutrophil elastase in cancer cells) .

- Reactivity : The ether linkage is less reactive toward nucleophiles compared to the sulfanyl group, making it more stable in biological environments.

1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane (CAS 406-78-0)

- Structure : Contains a trifluoroethoxy (-OCF2CF3) group and a tetrafluoroethyl backbone.

- Properties : Molecular weight 200.05 g/mol , lower boiling point than the target compound due to reduced halogen content .

- Applications : Used as a hydrofluoroether (HFE-347) in solvents and heat-transfer fluids .

Iodofluorinated Alkanes

1,1,1,2,2-Pentafluoro-3-iodopropane (CAS 354-69-8)

- Structure : Propane derivative with pentafluoro and iodo substituents.

- Applications : Intermediate for synthesizing 1,1,1,2,2-pentafluoropropane via thermal decomposition. Boiling point: 70–71°C .

- Comparison : The iodine in the target compound is more accessible for substitution due to its ethylsulfanyl tether, whereas in propane derivatives, steric hindrance may reduce reactivity.

1,1,1,2,2-Pentafluoro-2-iodoethane

Sulfonyl/Sulfonate Derivatives

2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyloxy)-1,1,2,2-tetrafluoroethane sulfonate

Potassium 1,1,2,2-tetrafluoro-2-(perfluorohexyloxy)ethane sulfonate (F-53)

Simple Pentafluoroethanes

- Pentafluoroethane (R-125, CAS 354-33-6)

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity and Environmental Impact

Q & A

Q. Q1. What are the optimal synthetic routes for 1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane, and how can reaction conditions influence yield?

Methodological Answer: The synthesis of this compound likely involves nucleophilic substitution or radical-mediated reactions. For the iodo-ethylsulfanyl moiety, a thiol-ene reaction under controlled temperature (e.g., 40–60°C) with iodine sources like NaI/KI in polar aprotic solvents (e.g., DMF or acetonitrile) could be employed. Fluorinated ethane precursors (e.g., 1,1,1,2,2-pentafluoro-2-chloroethane) may act as starting materials, leveraging their electrophilic nature . Key Considerations:

- Monitor reaction progress via 19F NMR to track fluorine substituents and iodometric titration to confirm iodine incorporation.

- Purification via fractional distillation or preparative HPLC is critical due to potential byproducts from incomplete substitution.

Q. Q2. How can researchers confirm the structural integrity of this compound, particularly the connectivity of the iodo-ethylsulfanyl group?

Methodological Answer: Use X-ray crystallography for unambiguous confirmation of the iodine and sulfur positions in the molecule, as demonstrated in analogous ethylsulfanyl-containing compounds . For preliminary analysis:

- Mass Spectrometry (HRMS): Look for the molecular ion peak at m/z ≈ 312 (C₄H₅F₅IS) and isotopic patterns characteristic of iodine (e.g., M+2 peak).

- 1H/13C NMR: The ethylsulfanyl group’s protons (δ ~2.5–3.5 ppm) and adjacent carbons (δ ~20–30 ppm) should show coupling with fluorine atoms.

Advanced Research Questions

Q. Q3. What role does the iodo-ethylsulfanyl group play in modulating the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The iodine atom serves as a leaving group in Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling substitution with aryl/vinyl boronic acids. The ethylsulfanyl group may stabilize transition states via thiolate coordination to metal catalysts. Experimental Design:

Q. Q4. How does the compound’s stability vary under thermal or photolytic conditions, and what degradation products are expected?

Methodological Answer: The C–I bond is susceptible to homolytic cleavage under UV light or heat (>100°C), generating ethylsulfanyl radicals. Fluorine’s electronegativity may stabilize adjacent bonds, but decomposition pathways should be studied via:

- Thermogravimetric Analysis (TGA): Track mass loss at 100–150°C.

- GC-MS: Identify volatile byproducts like pentafluoroethane (C₂F₅H, m/z 120) and iodoethane .

Contradiction Note: While NIST data for pentafluoroethane (C₂HF₅) suggests high thermal stability, the iodo-ethylsulfanyl group introduces instability .

Q. Q5. What are the challenges in characterizing this compound’s interactions with biological targets, such as enzymes or receptors?

Methodological Answer: The compound’s fluorinated backbone may enhance lipophilicity , improving membrane permeability. However, iodine’s size and polarizability could sterically hinder binding. Experimental Approaches:

- Molecular Dynamics Simulations: Model interactions with hydrophobic enzyme pockets (e.g., cytochrome P450).

- Fluorescence Quenching Assays: Use fluorophore-tagged derivatives (e.g., conjugated via the ethylsulfanyl group) to study binding kinetics, as seen in similar fluorinated probes .

Data Contradiction Analysis

Q. Q6. How can discrepancies in reported physical properties (e.g., melting point, solubility) be resolved?

Methodological Answer: Contradictions may arise from impurities or polymorphic forms. To resolve:

- Differential Scanning Calorimetry (DSC): Compare melting points across synthesized batches.

- Solubility Studies: Use standardized solvents (e.g., hexane, DMSO) under controlled temperatures.

Example: If solubility in water conflicts with literature, check for residual hydrophilic impurities via Karl Fischer titration .

Q. Q7. What analytical techniques are most reliable for quantifying trace impurities in this compound?

Methodological Answer:

- GC-MS with Headspace Sampling: Detect volatile impurities (e.g., unreacted pentafluoroethane).

- ICP-MS: Quantify trace heavy metals (e.g., Pd from catalytic reactions) at ppb levels.

- 19F NMR: Identify fluorinated byproducts with detection limits <0.1% .

Safety and Handling

Q. Q8. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.